

# An In-Depth Technical Guide to Heptadecenylcatechol: Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Heptadecenylcatechol*

Cat. No.: *B15185096*

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## Introduction

**Heptadecenylcatechol**, a member of the urushiol family of organic compounds, is a key allergen found in plants of the Anacardiaceae family, most notably poison ivy, poison oak, and poison sumac. Urushiols are characterized by a catechol ring substituted with a long alkyl or alkenyl chain. In the case of **heptadecenylcatechol**, this is a 17-carbon chain with one or more double bonds. The position and stereochemistry of the double bond can vary, with 3-[(8'Z)-heptadec-8'-enyl]catechol being a common isomer. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **heptadecenylcatechol**, with a focus on its role in contact dermatitis and its potential as a subject of further research.

## Physical and Chemical Properties

**Heptadecenylcatechol** is an oily, pale-yellow liquid at room temperature. Its long hydrocarbon chain imparts significant lipophilicity, making it readily soluble in organic solvents but poorly soluble in water. The catechol moiety is susceptible to oxidation, particularly in the presence of air and moisture, which leads to polymerization and the formation of a black lacquer. This property is historically significant in the production of traditional Japanese and Chinese lacquerware.

## Quantitative Physical and Chemical Data

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>38</sub> O <sub>2</sub>	PubChem
Molecular Weight	346.5 g/mol	PubChem
IUPAC Name	3-[(8Z)-heptadec-8-en-1-yl]benzene-1,2-diol	PubChem
CAS Number	54954-20-0	PubChem
Melting Point	Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a melting point of 58-59°C.	Various Chemical Suppliers
Boiling Point	Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a predicted boiling point of 471.5±25.0 °C.	Various Chemical Suppliers
Density	Data not available for the unsaturated compound. The saturated analog, 3-heptadecylcatechol, has a predicted density of 0.950±0.06 g/cm <sup>3</sup> .	Various Chemical Suppliers
Solubility	Soluble in non-polar organic solvents (e.g., hexane, chloroform), ethanol, and acetone. Sparingly soluble in water.	General chemical principles

## Spectroscopic Data

Detailed spectroscopic data for pure **heptadecenylcatechol** is not widely available in public databases. However, analysis of urushiol mixtures from poison ivy provides characteristic spectral features.

- **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The <sup>1</sup>H NMR spectrum of a typical urushiol mixture containing **heptadecenylcatechol** would show characteristic signals for the aromatic protons of the catechol ring (around 6.7-6.8 ppm), the olefinic protons of the unsaturated side chain (around 5.3-5.4 ppm), and the aliphatic protons of the long alkyl chain (a broad multiplet between 0.8 and 2.6 ppm).
- **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR spectrum would display signals corresponding to the aromatic carbons of the catechol ring (in the range of 115-145 ppm), the olefinic carbons (around 130 ppm), and the numerous aliphatic carbons of the side chain (typically between 14 and 35 ppm).
- **MS (Mass Spectrometry):** Mass spectrometry of urushiols reveals molecular ions corresponding to the different congeners. For **heptadecenylcatechol** (C<sub>23</sub>H<sub>38</sub>O<sub>2</sub>), the molecular ion peak would be observed at an m/z of 346. The fragmentation pattern would likely involve cleavage of the alkyl side chain.
- **IR (Infrared Spectroscopy):** The IR spectrum would show a broad absorption band in the region of 3300-3500 cm<sup>-1</sup> corresponding to the O-H stretching of the catechol hydroxyl groups. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3000-3100 cm<sup>-1</sup> and 2850-2960 cm<sup>-1</sup>, respectively. A peak around 1600 cm<sup>-1</sup> would be indicative of the C=C stretching of the aromatic ring, and the C=C stretch of the alkene in the side chain would also be present.

## Experimental Protocols

### Extraction and Isolation of Urushiol from Plant Material

A common method for extracting urushiol from poison ivy involves the following steps:

- **Plant Material Collection and Preparation:** Fresh leaves of *Toxicodendron radicans* are collected and can be either used immediately or dried. The plant material is typically ground to a fine powder to increase the surface area for extraction.

- **Solvent Extraction:** The powdered plant material is extracted with a suitable organic solvent. Ethanol is a commonly used solvent due to its ability to efficiently extract the polar catechol head and the nonpolar alkyl tail of the urushiol molecules. The extraction is often performed at room temperature with stirring for several hours.
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude urushiol extract.
- **Purification by Chromatography:** The crude extract, which is a mixture of different urushiol congeners, can be further purified using chromatographic techniques. Column chromatography using silica gel is a common method. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) allows for the separation of the different urushiol components based on their polarity. High-performance liquid chromatography (HPLC) with a reverse-phase column can also be employed for analytical and preparative separation of individual congeners.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Analytical Characterization

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a powerful technique for the analysis of urushiol mixtures. Due to the low volatility of urushiols, they are often derivatized (e.g., silylated) before analysis to increase their volatility and thermal stability. The gas chromatograph separates the different congeners based on their boiling points and interactions with the column's stationary phase, and the mass spectrometer provides structural information for identification.[\[4\]](#)[\[5\]](#)
- **High-Performance Liquid Chromatography (HPLC):** HPLC, particularly with a reverse-phase column, is well-suited for the separation of underivatized urushiol congeners. A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol allows for the separation of the different components based on their hydrophobicity. Detection is typically performed using a UV detector.

## Biological Activities and Signaling Pathways

The primary biological effect of **heptadecenylcatechol** is its role as an allergen in urushiol-induced allergic contact dermatitis.

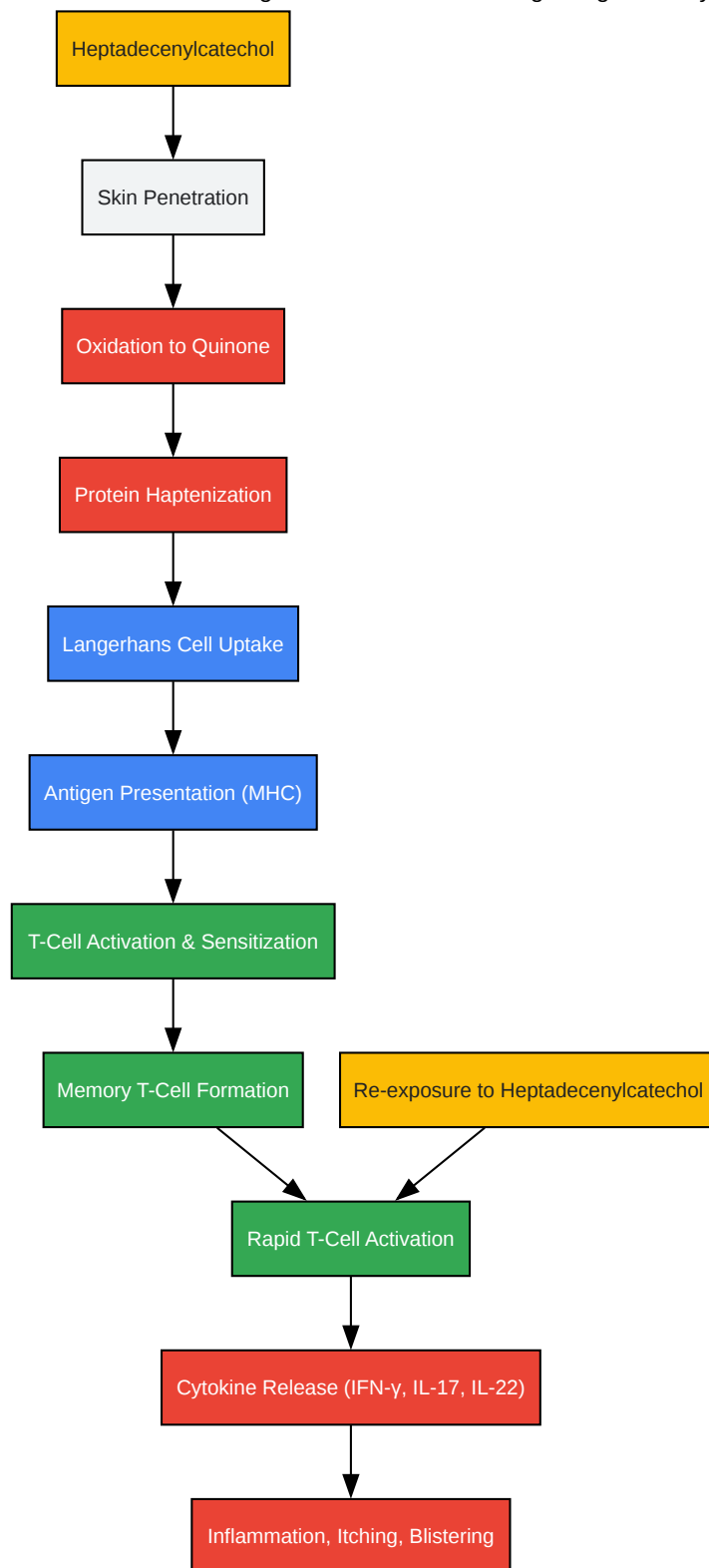
## Mechanism of Allergic Contact Dermatitis

The development of poison ivy dermatitis is a delayed-type hypersensitivity (Type IV) reaction.

The process involves the following key steps:

- **Penetration and Haptenization:** Upon contact with the skin, the lipophilic **heptadecenylcatechol** penetrates the epidermis. Inside the skin, the catechol moiety is oxidized to a reactive quinone. This quinone is an electrophile that readily reacts with nucleophilic side chains of skin proteins (e.g., lysine, cysteine), forming a hapten-protein conjugate.<sup>[6]</sup>
- **Antigen Presentation:** The modified proteins are taken up by Langerhans cells, which are antigen-presenting cells in the skin. The Langerhans cells process these haptenated proteins and present the urushiol-derived hapten on major histocompatibility complex (MHC) molecules on their surface.
- **T-cell Activation and Sensitization:** The Langerhans cells migrate to the lymph nodes, where they present the antigen to naive T-lymphocytes. This leads to the activation and proliferation of urushiol-specific T-cells, resulting in sensitization.
- **Elicitation of the Immune Response:** Upon subsequent exposure to **heptadecenylcatechol**, the memory T-cells are rapidly activated. These activated T-cells migrate to the site of contact and release a cascade of pro-inflammatory cytokines, such as interferon-gamma (IFN- $\gamma$ ) and various interleukins (e.g., IL-17, IL-22). This cytokine release leads to the characteristic inflammation, itching, and blistering of the skin.<sup>[7]</sup>

## Urushiol-Induced Allergic Contact Dermatitis Signaling Pathway

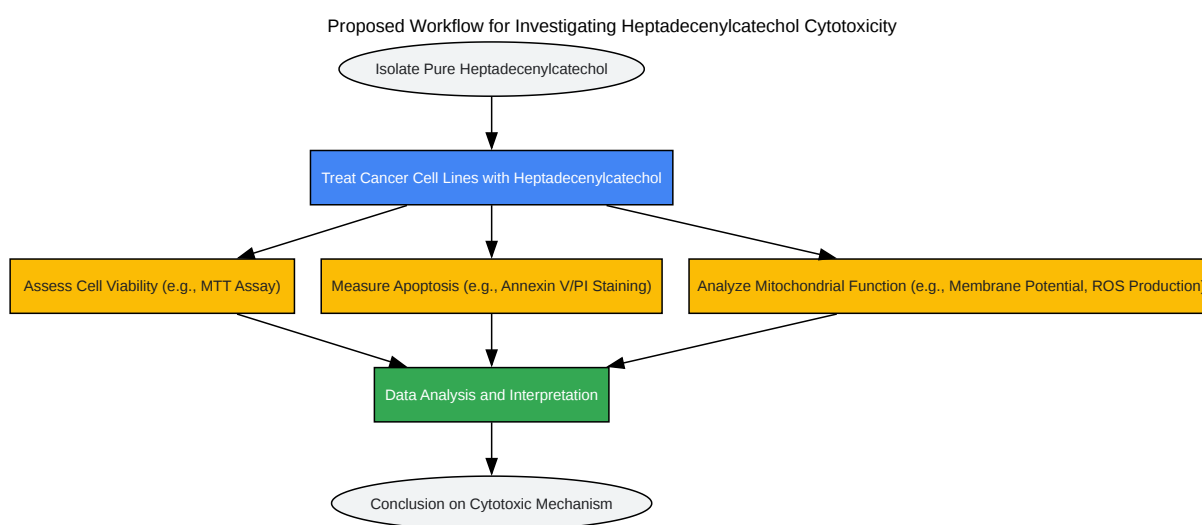
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Caption: Signaling pathway of urushiol-induced allergic contact dermatitis.

## Other Biological Activities

Beyond its allergenic properties, research into other biological activities of urushiols, including **heptadecenylcatechol**, is ongoing. Some studies have suggested potential antimicrobial and cytotoxic effects.

- **Antimicrobial Activity:** The phenolic nature of the catechol ring and the long hydrophobic side chain suggest that **heptadecenylcatechol** may possess antimicrobial properties by disrupting bacterial cell membranes.
- **Cytotoxicity and Mitochondrial Dysfunction:** Some studies on urushiol mixtures have indicated that they can induce apoptosis (programmed cell death) in certain cell lines. The proposed mechanism involves the induction of mitochondrial dysfunction.<sup>[8]</sup> Urushiols have been shown to inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways.



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Caption: Experimental workflow for studying **heptadecenylcatechol** cytotoxicity.

## Conclusion and Future Directions

**Heptadecenylcatechol** is a biologically active molecule with significant implications for human health, primarily due to its role in allergic contact dermatitis. While the mechanism of this allergic reaction is relatively well-understood, further research is needed to fully characterize the physical, chemical, and other biological properties of this specific urushiol congener. The development of efficient methods for the isolation and purification of individual urushiol components is crucial for advancing this research. A deeper understanding of the structure-activity relationships of different urushiols could lead to the development of novel therapeutics for the prevention and treatment of poison ivy dermatitis. Furthermore, exploring the potential antimicrobial and cytotoxic properties of **heptadecenylcatechol** may open up new avenues for drug discovery.

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